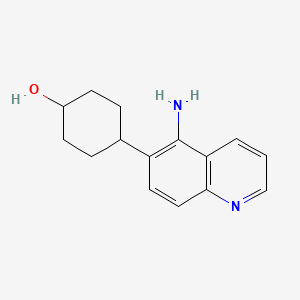

4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-aminoquinolin-6-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c16-15-12(10-3-5-11(18)6-4-10)7-8-14-13(15)2-1-9-17-14/h1-2,7-11,18H,3-6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDGTLMOCOWCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280653 | |

| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-40-6 | |

| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-(5-amino-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 5 Aminoquinolin 6 Yl Cyclohexan 1 Ol

Retrosynthetic Analysis of the 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol Structure

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical primary disconnection is the C-C bond between the quinoline (B57606) C6 and the cyclohexanol (B46403) C4 positions. This bond is ideally formed via a transition metal-catalyzed cross-coupling reaction, a robust and widely utilized strategy in modern organic synthesis.

This primary disconnection yields two key synthons: a 5-amino-6-haloquinoline (A) and a 4-organometallic cyclohexan-1-ol derivative (B), such as a boronic acid or ester. Further deconstruction of the quinoline synthon (A) leads to simpler aniline (B41778) and carbonyl precursors, accessible through classic named reactions for quinoline synthesis. The cyclohexanol synthon (B) can be traced back to a 4-substituted cyclohexanone (B45756), which in turn can be derived from commercially available starting materials like 1,4-cyclohexanedione. The hydroxyl group on the cyclohexanol ring can be installed via reduction of the corresponding ketone, raising important questions of stereoselectivity.

Development of Novel Synthetic Pathways for the Target Compound

The development of an efficient synthetic route requires careful consideration of the assembly of each core fragment and the method used to unite them.

The quinoline ring system is a privileged scaffold in numerous biologically active compounds. researchgate.net Its synthesis has been the subject of extensive research, leading to a variety of powerful methods. rsc.orgwikipedia.org For the specific target, a 5-amino-6-substituted quinoline, several strategies are applicable.

The Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. uop.edu.pk Using a 2,3-diaminotoluene (B30700) derivative as the starting aniline could potentially yield the desired 5-aminoquinoline (B19350) core, although regioselectivity can be a challenge. iipseries.org

The Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. uop.edu.pknih.gov A suitably substituted 2-aminobenzaldehyde (B1207257) could be condensed with a carbonyl compound to construct the pyridine (B92270) ring portion of the quinoline system. This method often proceeds under mild acidic or basic conditions. nih.gov

The Gould-Jacobs Reaction: This pathway begins with an aniline and ethyl ethoxymethylenemalonate, proceeding through thermal cyclization to form a 4-hydroxyquinoline, which can be further functionalized. wikipedia.orgnih.gov This approach offers reliable access to the quinoline core, which can then be elaborated to introduce the required amino and coupling functionalities. nih.gov

Modern methods often employ transition-metal catalysis to construct the quinoline scaffold, offering milder conditions and broader functional group tolerance. mdpi.comorganic-chemistry.org

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Synthesis Method | Key Reactants | Conditions | Advantages | Potential Challenges |

| Skraup Synthesis | Aromatic amine, glycerol, H₂SO₄, oxidizing agent | Harsh, strongly acidic, high temp. | Inexpensive starting materials | Violent reaction, low yield, limited substituent tolerance |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Acid or base catalysis, heating | Good yields, regioselective | Availability of substituted starting materials |

| Combes Synthesis | Aromatic amine, β-diketone | Acid-catalyzed | Access to 2,4-disubstituted quinolines | Potential for side reactions |

| Gould-Jacobs Reaction | Aniline, ethoxymethylenemalonate | Thermal cyclization, then saponification, decarboxylation, and functionalization | Builds the ring system systematically | Multi-step process to achieve target substitution |

The cyclohexanol fragment requires the presence of a functional group at the C4 position suitable for cross-coupling. A common approach to substituted cyclohexanols is through the modification of cyclohexanones.

The synthesis can begin with a protected 1,4-cyclohexanedione. One carbonyl group can be selectively converted into a leaving group (e.g., a triflate) or a boronic ester, while the other is protected. The protected ketone can then be reduced to the corresponding alcohol. Alternatively, cyclohexene (B86901) can be hydrated to cyclohexanol. google.com The oxidation of cyclohexanol produces cyclohexanone, which can then be functionalized. nih.gov For instance, creating a 4-substituted cyclohexanol could involve the hydrogenation of a 4-substituted phenol (B47542) to a mixture of cis and trans cyclohexanols, followed by separation.

With a 5-amino-6-haloquinoline and a cyclohexanol-4-boronic acid (or ester) in hand, the final key step is the C-C bond formation. The Suzuki-Miyaura cross-coupling reaction is an exceptionally well-suited and powerful tool for this transformation. This palladium-catalyzed reaction is known for its mild conditions and remarkable tolerance of various functional groups, including the amino and hydroxyl groups present in the target molecule's precursors.

The reaction would involve treating the 6-bromo or 6-iodo-5-aminoquinoline with the cyclohexanol-4-boronic acid derivative in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, promotes oxidative addition/reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and reagents |

| Temperature | 60-110 °C | Provides activation energy for the catalytic cycle |

Stereoselective Synthesis Approaches for this compound

The spatial arrangement of atoms can significantly impact a molecule's properties, making stereochemical control a critical aspect of synthesis. rijournals.comresearchgate.net The target compound possesses at least two stereocenters on the cyclohexanol ring (at C1 and C4), leading to the possibility of multiple diastereomers.

Achieving stereocontrol in the cyclohexanol ring primarily involves the reduction of a 4-(5-aminoquinolin-6-yl)cyclohexan-1-one precursor. The stereochemical outcome of this reduction (i.e., the cis versus trans relationship between the C1 hydroxyl group and the C4 quinolinyl substituent) is determined by the reagents and conditions employed.

Reagent-Controlled Reduction: The use of sterically demanding reducing agents, such as L-Selectride®, typically results in axial attack on the carbonyl, leading to the formation of the equatorial alcohol. Conversely, smaller reducing agents like sodium borohydride (B1222165) may favor equatorial attack, yielding the axial alcohol. The choice of reagent allows for the selective synthesis of a specific diastereomer.

Substrate-Controlled Reduction: The bulky quinolinyl substituent at the C4 position can direct the incoming hydride reagent to the less hindered face of the carbonyl group, influencing the stereochemical outcome.

Asymmetric Synthesis: For enantioselective synthesis, chiral catalysts or auxiliaries can be employed. rijournals.com Asymmetric reduction of the ketone using catalysts like those developed for the Corey-Bakshi-Shibata (CBS) reduction can yield the alcohol with high enantiomeric excess. Furthermore, resolution of a racemic intermediate, or starting from a chiral pool material, are viable strategies. nih.govrsc.org

The precise stereochemistry can be confirmed using techniques like NMR spectroscopy or X-ray crystallography on a suitable derivative. nih.gov

Diastereoselective and Enantioselective Synthesis Considerations

The structure of this compound contains multiple stereocenters, specifically within the cyclohexanol ring. The spatial arrangement of the aminoquinoline and hydroxyl groups (cis/trans isomerism) and the potential for chirality at the carbon atoms bearing these groups mean that multiple diastereomers and enantiomers are possible. Controlling the stereochemical outcome of the synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities.

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of this target molecule, this would involve controlling the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. Strategies to achieve this could involve:

Substrate-Controlled Synthesis: Utilizing a starting material with pre-existing stereocenters that directs the stereochemical outcome of subsequent reactions.

Reagent-Controlled Synthesis: Employing chiral reagents or catalysts that favor the formation of a specific stereoisomer. For instance, highly diastereoselective [4+2] annulation reactions have been used to create complex tetrahydroquinoline derivatives, demonstrating a powerful method for controlling stereochemistry in related heterocyclic systems. frontiersin.org

Stereoselective Reduction: The reduction of a precursor ketone, 4-(5-aminoquinolin-6-yl)cyclohexanone, to the final cyclohexanol can be controlled using sterically demanding reducing agents to favor the formation of either the cis or trans isomer.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is often achieved through asymmetric synthesis, which can prevent the formation of drug enantiomers that may have undesirable side effects. pharmatimes.com A recently developed method of asymmetric synthesis bonds mixtures of left- and right-handed starting molecules to create a single-handed version of the target chemical, achieving yields up to 100%. pharmatimes.com For this compound, this could be approached by using a chiral catalyst during a key bond-forming step, such as a catalytic asymmetric hydrogenation or a cycloaddition, to set the absolute stereochemistry.

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters is a critical step to maximize yield, minimize impurities, and ensure the economic and environmental viability of a synthetic route. For a multi-step synthesis like that required for this compound, each step must be individually and collectively optimized. Key parameters include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents.

The synthesis of the quinoline core itself, likely through a method such as the Friedländer, Skraup, or a related annulation reaction, is highly sensitive to conditions. ijpsjournal.comresearchgate.net Researchers often perform a series of experiments to find the ideal balance of factors. rsc.org

Key Optimization Parameters for Quinoline Synthesis:

Catalyst: The choice of catalyst is crucial. Lewis acids, Brønsted acids, and transition metals (e.g., cobalt, nickel, copper, iridium) have all been employed to catalyze quinoline synthesis. acs.orgorganic-chemistry.orgmdpi.com For example, niobium(V) chloride has been used as an inexpensive catalyst in glycerol for high-yield synthesis of quinolines. researchgate.net

Solvent: The solvent can significantly influence reaction rates and yields by affecting reagent solubility and mediating the reaction pathway. researchgate.net While traditional syntheses used high-boiling organic solvents, modern approaches explore greener alternatives.

Temperature: Reaction temperature affects the rate of reaction, with higher temperatures often leading to faster conversions but also potentially to the formation of undesired by-products. researchgate.net Finding the optimal temperature is a balance between efficiency and selectivity. numberanalytics.com

Base/Acid: The presence of a base or acid can be essential for facilitating key steps like condensation or cyclization. The choice and amount of the base can even selectively determine the final product structure in cascade reactions. researchgate.net

The following table summarizes optimization studies for various quinoline synthetic methods, which could be analogous to the synthesis of the target compound.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedländer Condensation | NbCl5 | Glycerol | 110 | 98 | researchgate.net |

| Carbonylation-Sonogashira-Cyclization | PdCl2(dppf) | DMF | 50 | 30 | researchgate.net |

| One-pot Pyridinone Synthesis | t-BuOK (base) | DMSO | 150 | 81 | nih.gov |

| Conrad-Limpach-Knorr | None (Thermal) | Dowtherm A | 250 | 89 | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. core.ac.uk It is estimated that for every kilogram of drug produced, around 100 kilograms of waste is generated, making waste reduction a critical goal. bath.ac.ukcopadata.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient processes. tandfonline.comnih.gov

Solvent Selection and Minimization Strategies

Traditional chemical syntheses often rely on large volumes of toxic and volatile organic solvents. Green chemistry promotes the use of environmentally benign solvents or the elimination of solvents altogether. tandfonline.com

Green Solvents: For quinoline synthesis, researchers have successfully used water, glycerol, ethanol, and ionic liquids as reaction media. ijpsjournal.comtandfonline.com Glycerol, in particular, is an excellent green solvent due to its low environmental impact, availability, and low cost. researchgate.net

Solvent-Free Reactions: Performing reactions under "neat" or solvent-free conditions is an ideal green approach, as it completely eliminates solvent waste. tandfonline.commdpi.com These reactions are often facilitated by grinding (mechanochemistry) or heating.

Energy Efficiency in Reaction Processes

Reducing energy consumption is a core principle of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. chemcopilot.com

Catalysis: Catalysts enhance energy efficiency by lowering the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures. chemcopilot.comsolubilityofthings.com This not only saves energy but can also minimize the formation of by-products. solubilityofthings.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation is an energy-efficient heating method that can dramatically reduce reaction times from hours to minutes, improve yields, and decrease waste. ijpsjournal.commdpi.comacs.org

Photocatalysis: Using light to drive chemical reactions is an emerging energy-efficient technique. colorado.edu Researchers have developed methods using blue light and a catalyst to synthesize primary amines, which are common in pharmaceuticals, with significantly less energy and waste. bath.ac.uk

Waste Reduction Methodologies

Minimizing waste is a cornerstone of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product (atom economy).

High-Yield Reactions: Optimizing reactions to achieve higher yields directly reduces the amount of starting material that becomes waste. core.ac.uk

Catalyst Reusability: The use of heterogeneous or nanocatalysts is advantageous as they can be easily recovered and reused for multiple reaction cycles, reducing both cost and waste. acs.org

Scale-Up Considerations for Academic Research Quantities

Transitioning a synthetic procedure from a small laboratory bench scale (milligrams to grams) to larger academic research quantities, often called kilo-lab or pilot scale (kilograms), presents significant challenges. asynt.comresearchgate.net A process that works perfectly in a round-bottom flask may behave differently in a larger reactor. acs.org This intermediate step is crucial for identifying potential issues before committing to full-scale production. youtube.com

Key Differences Between Bench and Pilot Scale Synthesis:

| Parameter | Bench Scale (Lab) | Pilot Scale (Kilo-Lab) | Considerations for Scale-Up | Reference |

| Quantity | Grams | Kilograms | Increased safety risks and material costs. | asynt.comacs.org |

| Heat Transfer | Efficient; high surface-area-to-volume ratio. | Less efficient; potential for "hot spots" or poor cooling. | The reaction vessel's material and design become critical for maintaining temperature control. | acs.orgadesisinc.com |

| Mixing | Generally uniform and rapid. | Can be non-uniform; requires specialized impellers and baffles. | Inefficient mixing can lead to localized concentration differences, affecting yield and impurity profiles. | youtube.com |

| Reagent Addition | Fast and simple (e.g., via syringe). | Slow, controlled addition is necessary to manage heat evolution. | Requires robust process control systems with automated pumps and sensors. | youtube.com |

| Process Control | Manual monitoring (e.g., thermometer). | Automated sensors and interlocks for temperature, pressure, etc. | A comprehensive understanding of reaction kinetics and thermodynamics is essential for safety and consistency. | researchgate.netyoutube.com |

The primary goal of the pilot plant stage is to validate the process, optimize operational parameters, and develop standard operating procedures to ensure the process is robust, safe, and reproducible at a larger scale. acs.orgadesisinc.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 5 Aminoquinolin 6 Yl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra are fundamental for structural elucidation.

¹H (Proton) NMR: A hypothetical ¹H NMR spectrum of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol would be expected to show distinct signals for each unique proton. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically 7.0-9.0 ppm). The protons of the cyclohexanol (B46403) ring would produce more complex signals in the upfield region (typically 1.0-4.0 ppm), with their splitting patterns revealing their neighboring protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets whose chemical shifts can vary depending on the solvent and concentration.

¹³C (Carbon) NMR: A ¹³C NMR spectrum would show a single peak for each chemically non-equivalent carbon atom. For this compound, with a molecular formula of C₁₅H₁₈N₂O, one would expect to see up to 15 distinct signals in the absence of molecular symmetry. chemicalbook.com The carbons of the aromatic quinoline ring would resonate at lower field (110-160 ppm), while the sp³-hybridized carbons of the cyclohexanol ring would appear at higher field (20-80 ppm). nist.govnist.gov

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Aromatic CH | 7.0 - 8.8 | 120 - 150 |

| Cyclohexanol CH/CH₂ | 1.2 - 4.0 | 25 - 75 |

| Amino NH₂ | Variable (e.g., 5.0) | N/A |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. It would be instrumental in tracing the connectivity of protons within the cyclohexanol ring and identifying adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is vital for connecting the different fragments of the molecule, for instance, by showing a correlation between the protons on the cyclohexanol ring and the carbons of the quinoline ring, confirming how the two ring systems are linked.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. This is particularly useful for determining the stereochemistry, such as the relative orientation (cis/trans) of the substituents on the cyclohexanol ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. For this compound, the expected molecular formula is C₁₅H₁₈N₂O. chemicalbook.com An HRMS analysis would aim to find an ion corresponding to the exact mass of this formula (e.g., [M+H]⁺ for the protonated molecule).

Hypothetical HRMS Data Table (Note: This table is illustrative and not based on experimental data.)

| Formula | Ion | Calculated Exact Mass | Found Mass |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate and identify volatile compounds within a mixture. For the analysis of this compound, the compound would first need to be sufficiently volatile and thermally stable. If so, GC-MS could be used to determine its purity and obtain its electron ionization (EI) mass spectrum. The resulting fragmentation pattern would provide structural information, serving as a "fingerprint" for the molecule.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure. It would reveal exact bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, for chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters, which is critical for understanding its biological properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. The spectrum of this compound is expected to be a composite of the vibrational modes of the 5-aminoquinoline (B19350) and cyclohexanol moieties, with some shifts due to their substitution and interaction.

The FT-IR and FT-Raman spectra of 5-aminoquinoline have been previously recorded and analyzed. nih.govtubitak.gov.tr These studies provide a basis for assigning the vibrations of the quinoline ring and the amino group. The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations. nih.gov The quinoline ring itself presents a complex series of C-H and C-C stretching and bending vibrations. tubitak.gov.tr

Similarly, the vibrational spectra of cyclohexanol are well-characterized. ias.ac.inresearchgate.netlibretexts.org The most prominent features are the strong, broad O-H stretching band due to hydrogen bonding, and various C-H and C-O stretching and bending vibrations of the saturated cyclohexane (B81311) ring. ias.ac.inlibretexts.org The Raman spectrum of cyclohexanol has also been studied in detail, providing complementary information. ias.ac.inias.ac.in

Based on these constituent parts, the key expected vibrational frequencies for this compound are summarized below.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amino (-NH₂) | Asymmetric Stretch | ~3400-3500 | Medium | Medium |

| Symmetric Stretch | ~3300-3400 | Medium | Medium | |

| Scissoring | ~1600-1650 | Strong | Weak | |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3200-3500 (broad) | Strong | Medium |

| C-O Stretch | ~1050-1150 | Strong | Medium | |

| Aromatic (Quinoline) | C-H Stretch | ~3000-3100 | Medium | Strong |

| C=C/C=N Ring Stretch | ~1450-1600 | Medium-Strong | Strong | |

| C-H Out-of-Plane Bend | ~750-900 | Strong | Weak | |

| Aliphatic (Cyclohexane) | C-H Stretch | ~2850-2960 | Strong | Strong |

| CH₂ Scissoring | ~1440-1470 | Medium | Medium |

This table is a predictive summary based on the analysis of the compound's constituent functional groups. Actual experimental values may vary.

The N-H stretching vibrations of the amino group and the broad O-H stretching of the cyclohexanol hydroxyl group are expected to appear in the 3200-3500 cm⁻¹ region. nih.govlibretexts.org The aromatic C-H stretches of the quinoline ring will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexane ring will be just below 3000 cm⁻¹. tubitak.gov.trroyalsocietypublishing.org The fingerprint region (below 1600 cm⁻¹) will contain a rich set of bands corresponding to the C=C and C=N stretching vibrations of the quinoline skeleton, the N-H bending of the amino group, and the various bending and stretching modes of the cyclohexane ring and C-O bond. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound will be dominated by the chromophore of the 5-aminoquinoline moiety, as the cyclohexanol part does not absorb significantly in the typical UV-Vis range (200-800 nm). nist.gov

The electronic spectrum of the parent quinoline molecule shows characteristic absorption bands. researchgate.net The introduction of an amino group, an auxochrome, is known to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. researchgate.net Studies on various aminoquinoline derivatives confirm that they absorb in the UV region, with absorption maxima influenced by the position of the amino group and the solvent. nih.govresearchgate.netresearchgate.net For instance, a computational study of 6-aminoquinoline (B144246) predicted absorption maxima between 327 nm and 340 nm depending on the solvent. researchgate.net

The cyclohexanol substituent is not expected to significantly alter the electronic transitions of the aminoquinoline chromophore, although minor shifts may occur. The primary electronic transitions will be π → π* transitions within the aromatic system.

| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) | Solvent Effects |

| 5-Aminoquinoline | π → π | ~320-350 | Expected, shifts depending on solvent polarity |

| n → π | ~380-420 | Expected, shifts depending on solvent polarity and pH |

This table presents predicted absorption maxima based on data for related aminoquinoline compounds. researchgate.net Actual experimental values may vary.

The spectrum is anticipated to show strong absorption bands corresponding to π → π* transitions. A weaker, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons on the quinoline and amino nitrogens, may also be observable. The position and intensity of these bands can be sensitive to the solvent polarity and pH, with protonation of the amino group or the quinoline nitrogen leading to significant spectral shifts. researchgate.net

Computational Chemistry and Quantum Mechanical Analysis of 4 5 Aminoquinolin 6 Yl Cyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.comnih.gov For this analysis, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to provide a balance of accuracy and computational efficiency, a common practice for organic molecules. nih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol, this process involves finding the lowest energy arrangement of its atoms. The molecule possesses two key flexible regions: the cyclohexanol (B46403) ring and the orientation of the amino group.

The cyclohexanol ring can exist in a chair conformation, which is generally the most stable for six-membered rings. dalalinstitute.com The hydroxyl (-OH) and the aminoquinoline substituents can be in either axial or equatorial positions. Due to steric hindrance, substituents are typically more stable in the equatorial position. gmu.edusapub.org Therefore, the most stable conformer is predicted to have both the hydroxyl and the bulky 5-aminoquinolin-6-yl groups in equatorial positions on the cyclohexane (B81311) chair. Further analysis would involve rotating the C-C bond connecting the two ring systems to identify the global energy minimum. acs.org The relative energies of different conformers are crucial for understanding the molecule's behavior in various environments. gmu.edu

| Conformer (Substituent Positions on Cyclohexane) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Equatorial-OH, Equatorial-Aminoquinoline | 0.00 | Most Stable |

| Axial-OH, Equatorial-Aminoquinoline | +1.5 | Less Stable |

| Equatorial-OH, Axial-Aminoquinoline | +5.8 | Least Stable |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. rsc.orgyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. rsc.orguobaghdad.edu.iq For this compound, the HOMO is expected to be localized primarily on the electron-rich aminoquinoline ring system, specifically around the amino group and the quinoline (B57606) nitrogen. The LUMO is likely distributed across the aromatic quinoline ring. Based on studies of similar quinoline derivatives, the calculated energy gap can provide insights into its kinetic stability. rsc.orgresearchgate.netresearchgate.net

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating ability |

| LUMO Energy | -1.95 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.90 | Chemical stability and reactivity |

| Electronegativity (χ) | 3.90 | Global reactivity |

| Chemical Hardness (η) | 1.95 | Resistance to change in electron distribution |

DFT calculations can accurately predict various spectroscopic properties.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. humanjournals.com These predicted spectra can be compared to experimental data to confirm the molecular structure. For this molecule, distinct signals would be predicted for the protons and carbons of the quinoline and cyclohexanol moieties. nih.gov

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.net The calculations would likely show absorption bands in the UV region, corresponding to π-π* transitions within the quinoline aromatic system. nih.gov

IR: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. nih.gov This allows for the identification of characteristic vibrational modes, such as N-H stretching from the amino group, O-H stretching from the alcohol, C-N stretching, and aromatic C-H bending. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netresearchgate.net An MD simulation would model the movements of the atoms of this compound in a simulated environment (e.g., in a water box) over a period of nanoseconds.

This analysis is particularly useful for understanding the conformational flexibility of the cyclohexanol ring and the rotation around the single bond connecting the two ring systems. doi.orgmdpi.com MD simulations can reveal the stability of the lowest-energy conformer and the frequency of transitions between different conformational states, providing a more realistic view of the molecule's behavior in solution. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would quantify the stability of the molecule and the flexibility of its different regions. researchgate.netdoi.org

Molecular Docking Studies for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. mbimph.comijprajournal.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govscielo.br

In a hypothetical docking study, this compound would be docked into the active site of a selected protein target. The quinoline scaffold is a common feature in molecules that target enzymes like kinases or dehydrogenases. mdpi.comnih.gov The docking algorithm would predict the most likely binding pose and calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol). mbimph.comresearchgate.net

The analysis would identify key intermolecular interactions, such as:

Hydrogen bonds: The amino (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the quinoline nitrogen is a hydrogen bond acceptor. These groups could form crucial interactions with amino acid residues in a protein's active site. nih.gov

π-π stacking: The flat aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The cyclohexane ring provides a nonpolar region that can form favorable hydrophobic interactions.

These predicted interactions provide a rational basis for the molecule's hypothetical biological activity and can guide the design of more potent analogues. scielo.brnih.gov

Ligand-Protein Interaction Profiling

The interaction between a ligand, such as this compound, and a protein is a critical determinant of its potential biological activity. Computational docking simulations are a primary tool for predicting and analyzing these interactions. In a hypothetical docking study, this compound would be placed into the binding site of a target protein, and its binding affinity and pose would be calculated.

The quinoline ring of the compound is likely to participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the protein's binding pocket. The amino group on the quinoline ring and the hydroxyl group on the cyclohexane moiety are potential hydrogen bond donors and acceptors, forming key interactions with polar residues or the protein backbone. The cyclohexane ring itself, being a bulky and hydrophobic group, could engage in van der Waals interactions within a hydrophobic pocket of the target protein.

A detailed analysis of these hypothetical interactions is presented in the table below, illustrating the types of bonds that could be formed and the protein residues that might be involved.

| Interaction Type | Functional Group of Ligand | Potential Interacting Protein Residue(s) | Estimated Distance (Å) |

| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartic Acid, Glutamic Acid | 2.8 - 3.5 |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen | Serine, Threonine, Asparagine | 2.7 - 3.4 |

| Hydrogen Bond (Donor/Acceptor) | Hydroxyl group (-OH) | Histidine, Serine, Glutamine | 2.6 - 3.3 |

| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan | 3.4 - 4.5 |

| Hydrophobic (van der Waals) | Cyclohexane Ring | Leucine, Isoleucine, Valine, Alanine | 3.5 - 5.0 |

This interactive table provides a summary of potential ligand-protein interactions based on the structural features of this compound.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful technique in drug design that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov

For this compound, a pharmacophore model would be constructed based on its key structural motifs. These features are critical for molecular recognition by a target receptor. nih.gov A hypothetical pharmacophore model for this compound would likely include:

A Hydrogen Bond Donor: Represented by the primary amine on the quinoline ring.

A Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring.

A Hydrogen Bond Donor/Acceptor: The hydroxyl group on the cyclohexane ring.

An Aromatic Ring Feature: The quinoline core itself.

A Hydrophobic Feature: The aliphatic cyclohexane ring.

These features, in their specific three-dimensional arrangement, would constitute the pharmacophore query for identifying other molecules with similar potential biological activity. The relative positions and distances between these features are crucial for effective binding.

| Pharmacophore Feature | Corresponding Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | 5-amino group | Forms directed interactions with acceptor groups on the target. |

| Hydrogen Bond Acceptor (HBA) | Quinoline nitrogen | Interacts with donor groups on the target. |

| Hydrogen Bond Donor/Acceptor | 1-hydroxyl group | Can act as either a donor or acceptor, providing binding flexibility. |

| Aromatic Ring (AR) | Quinoline system | Engages in π-stacking or other aromatic interactions. |

| Hydrophobic (HY) | Cyclohexane moiety | Occupies hydrophobic pockets and contributes to binding affinity. |

This interactive table outlines the essential pharmacophoric features of this compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. psu.edu A pharmacophore model derived from this compound could be used as a 3D query in a virtual screening campaign. frontiersin.org

The process would involve:

Database Preparation: A large database of commercially or publicly available compounds is curated and prepared in a 3D format.

Pharmacophore-Based Filtering: The database is screened against the 3D pharmacophore model. Only molecules that match the defined features and their spatial constraints are retained.

Docking and Scoring: The filtered compounds are then docked into the putative binding site of the target protein. A scoring function is used to rank the compounds based on their predicted binding affinity.

Hit Selection: The top-ranked compounds are visually inspected for their binding modes and chemical feasibility before being selected for experimental testing.

This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for further investigation. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analog Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors would be calculated for each compound, quantifying their physicochemical, topological, and electronic properties.

Examples of relevant descriptors include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which correlates with drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for binding interactions.

Electronic Descriptors: Such as HOMO and LUMO energies, derived from quantum mechanical calculations.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

| Analog | R1-Substituent | R2-Substituent | Calculated LogP | Predicted pIC50 |

| 1 (Parent) | -H | -H | 2.5 | 6.0 |

| 2 | -F | -H | 2.7 | 6.2 |

| 3 | -H | -CH3 | 2.9 | 5.8 |

| 4 | -Cl | -H | 3.0 | 6.5 |

| 5 | -H | -OCH3 | 2.3 | 6.1 |

This interactive table presents hypothetical data for a QSAR study of this compound analogs, illustrating how structural modifications might influence a key physicochemical property and predicted biological activity.

Molecular Mechanism of Action Studies and Target Identification for 4 5 Aminoquinolin 6 Yl Cyclohexan 1 Ol Analogs

In Vitro Biochemical Assay Design for Target Engagement

The initial step in characterizing the mechanism of a bioactive compound often involves in vitro biochemical assays. These controlled experiments are designed to measure the direct interaction of a compound with purified molecular targets, such as enzymes or receptors, providing crucial information about its potency and mode of action.

For analogs of 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol that are hypothesized to target enzymes, kinetic studies are paramount. These assays quantify the effect of the compound on the rate of an enzyme-catalyzed reaction. By systematically varying the concentrations of the substrate and the inhibitor, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Commonly employed techniques include spectrophotometric or fluorometric assays where the product of the enzymatic reaction is colored or fluorescent. The change in absorbance or fluorescence over time is monitored to determine the reaction rate. For instance, in the study of quinoline-based compounds as potential inhibitors of enzymes like dihydrofolate reductase, a spectrophotometric assay can be used to measure the decrease in NADPH concentration. acs.org

The data from these studies can be plotted using methods like the Lineweaver-Burk plot to distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. acs.org This information is critical for understanding how the compound interacts with the enzyme and for guiding further structural optimization. For example, studies on 4-aminoquinoline-based heterodimers have suggested the inhibition of trypanothione (B104310) reductase as a potential mechanism of action in Trypanosoma brucei. nih.gov

Table 1: Representative Enzyme Inhibition Data for Aminoquinoline Analogs

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Quinoline-based | c-Met kinase | 9.3 | nih.gov |

| Quinoline-based | EGFR | 71 | nih.gov |

| Quinoline-based | HER-2 | 31 | nih.gov |

This table presents example data from studies on various aminoquinoline analogs to illustrate the type of information generated from enzyme inhibition assays.

When the putative target of a compound is a receptor, receptor binding assays are employed to determine the affinity of the compound for the receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is then introduced to compete with the labeled ligand for binding to the receptor.

The amount of labeled ligand that is displaced by the test compound is measured, and from this, the binding affinity (often expressed as the Ki or IC50 value) of the test compound can be calculated. For instance, various quinoline (B57606) derivatives have been evaluated for their binding to serotonin (B10506) receptors, such as 5-HT6, in the context of developing treatments for neurological disorders. nih.gov These assays are crucial for identifying compounds that can modulate receptor activity and for understanding their structure-activity relationships.

Cell-Based Mechanistic Investigations (Non-Clinical)

While in vitro assays provide information about the direct interaction of a compound with a purified target, cell-based assays are essential for understanding its effects in a more biologically relevant context. These assays can reveal how a compound modulates cellular pathways and interacts with other proteins within the cell.

To investigate how analogs of this compound affect cellular signaling pathways, a variety of techniques can be utilized. Western blotting, for example, can be used to measure changes in the expression levels and phosphorylation status of key proteins within a specific pathway. For quinoline-based compounds targeting receptor tyrosine kinases like EGFR and HER-2, western blotting can be used to assess the inhibition of downstream signaling proteins such as Akt and ERK. nih.gov

Reporter gene assays are another powerful tool for studying pathway modulation. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Changes in the expression of the reporter gene in the presence of the compound indicate modulation of the pathway. Furthermore, techniques like quantitative PCR (qPCR) can be used to measure changes in the expression of target genes at the mRNA level.

Many cellular processes are regulated by complex networks of protein-protein interactions (PPIs). Compounds that disrupt or stabilize these interactions can have profound effects on cell function. Techniques such as co-immunoprecipitation (Co-IP) can be used to investigate the effect of a compound on PPIs. In a Co-IP experiment, an antibody is used to pull down a specific protein from a cell lysate, and any interacting proteins are also pulled down. The presence or absence of these interacting proteins in the presence of the test compound can reveal its effect on the PPI.

For example, some quinoline-based allosteric HIV-1 integrase inhibitors have been shown to induce hyper-multimerization of the integrase enzyme, thereby inhibiting its interaction with the host protein LEDGF/p75. This highlights the importance of studying the impact of small molecules on protein-protein interactions to fully understand their mechanism of action.

Proteomic Approaches for Binding Partner Identification

A significant challenge in drug discovery is the identification of the specific cellular targets of a bioactive compound. Chemical proteomics offers a powerful set of tools to address this challenge by enabling the unbiased identification of protein binding partners in a complex biological sample. nih.gov

One common approach is affinity chromatography. In this method, the small molecule of interest is chemically modified with a linker and immobilized on a solid support, such as agarose (B213101) beads. A cell lysate is then passed over the beads, and proteins that bind to the immobilized molecule are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.gov

Another powerful technique is stable isotope labeling by amino acids in cell culture (SILAC). In SILAC, two populations of cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One cell population is treated with the compound of interest, while the other serves as a control. The lysates from both populations are then combined, and the protein targets are enriched, often using an affinity-based method. The ratio of heavy to light isotopes for each identified protein in the mass spectrometer reveals which proteins were specifically enriched by the compound. acs.org

Photo-affinity labeling is another sophisticated method where a photoreactive group is incorporated into the small molecule. Upon exposure to UV light, this group forms a covalent bond with any nearby proteins, effectively "tagging" the binding partners. These tagged proteins can then be enriched and identified by mass spectrometry. These proteomic strategies are invaluable for de-convoluting the complex pharmacology of small molecules and for identifying novel therapeutic targets.

Table 2: Chemical Proteomic Strategies for Target Identification

| Technique | Principle | Advantages |

|---|---|---|

| Affinity Chromatography | Immobilized small molecule captures binding proteins from a lysate. | Relatively straightforward, widely used. |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Quantitative mass spectrometry to differentiate specific binders from non-specific background. | High specificity, reduces false positives. |

This table summarizes key proteomic approaches that can be applied to identify the binding partners of this compound analogs.

Elucidation of Molecular Pathways Affected by Compound Interaction

There is no available research data to detail the specific molecular pathways that are modulated by the interaction of this compound or its analogs. Studies identifying downstream signaling cascades, gene expression changes, or metabolic pathway alterations following compound administration have not been identified in public sources.

Investigation of Stereochemical Influence on Molecular Recognition

Information regarding the stereochemical properties of this compound and its influence on molecular recognition is not present in the available literature. The cyclohexane (B81311) ring and the hydroxyl group attachment allow for cis/trans isomerism, and the molecule possesses chiral centers. However, no studies were found that compare the binding affinities or biological activities of the different stereoisomers (e.g., enantiomers and diastereomers) to a specific biological target. Therefore, an analysis of how the three-dimensional arrangement of the molecule affects its interaction with biological macromolecules cannot be provided.

Structure Activity Relationship Sar Investigations and Design Principles for 4 5 Aminoquinolin 6 Yl Cyclohexan 1 Ol Derivatives

Design Strategies for Structural Modifications within the 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol Scaffold

Design strategies for modifying this scaffold focus on its three main components: the quinoline (B57606) ring, the cyclohexanol (B46403) moiety, and the linker connecting them. Each part offers opportunities for structural variation to enhance desired biological effects and refine pharmacokinetic properties.

The quinoline ring is a key structural feature, and modifications to this system can significantly impact activity. Research into quinoline derivatives has shown that the type and position of substituents are critical. For instance, in the context of 4-aminoquinolines, electron-withdrawing groups at the 7-position can influence the basicity (pK(a)) of the quinoline ring nitrogen, which in turn affects cellular uptake and activity. nih.gov While direct SAR data on the 5-aminoquinolin-6-yl core is specific to its target, broader principles from quinoline chemistry suggest that substitutions on the quinoline ring are a viable strategy for modulating biological effects. nih.govmdpi.com The introduction of different functional groups can alter the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. mdpi.com

The cyclohexanol moiety provides a three-dimensional structure that can be crucial for binding to target proteins. Modifications to this part of the scaffold can influence binding affinity and selectivity. For example, the stereochemistry of the hydroxyl group and its position on the cyclohexane (B81311) ring are often critical for establishing key interactions, such as hydrogen bonds, within a binding pocket. Analogs can be synthesized with variations in the substituents on the cyclohexanol ring or by altering the ring itself to explore the spatial requirements of the target.

The nature of the linker connecting the quinoline and cyclohexanol moieties is not explicitly defined in the parent compound name, as it is a direct bond. However, in the broader design of related analogs, introducing and modifying a linker is a common strategy. The length, rigidity, and chemical nature of a linker can profoundly affect the orientation of the two key moieties relative to each other. This, in turn, dictates how the molecule fits into its biological target. Flexible linkers may allow for more conformational adaptability, while rigid linkers can lock the molecule into a specific, potentially more active, conformation.

Synthesis of Analogs for SAR Profiling

The synthesis of analogs for SAR studies involves multi-step chemical processes. For the quinoline portion, reactions such as nucleophilic aromatic substitution on a pre-functionalized quinoline core are common. For instance, a starting material like 4,7-dichloroquinoline can be reacted with an appropriate amine to build the desired scaffold. mdpi.com The synthesis of the cyclohexanol part and its subsequent coupling to the quinoline core would involve standard organic chemistry techniques, potentially including cycloaddition reactions or functional group manipulations on a cyclohexane precursor. The specific synthetic routes are designed to be versatile, allowing for the introduction of diverse substituents at various positions on both the quinoline and cyclohexanol rings to generate a library of compounds for biological testing. mdpi.commdpi.com

Methodologies for Assessing the Impact of Structural Changes on Molecular Interactions

To evaluate the effects of structural modifications, a range of in vitro and in silico methods are employed.

Biochemical Assays: These assays directly measure the interaction of the synthesized analogs with their purified biological target, such as an enzyme or receptor. This can involve determining inhibition constants (IC₅₀ or Kᵢ values) to quantify potency.

Cell-Based Assays: These experiments assess the activity of the compounds in a cellular context. This provides information on cell permeability and efficacy in a more physiologically relevant environment. nih.gov

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy can be used to study the binding of analogs to their target, providing insights into the specific atoms and functional groups involved in the interaction. nih.gov

Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of the derivatives. mdpi.comnih.gov These models help to rationalize the observed SAR data and guide the design of new, potentially more active compounds. nih.gov

The data gathered from these methodologies allows researchers to build a comprehensive picture of how specific structural features contribute to the molecule's activity.

Correlation of Structural Features with Specific Molecular Mechanisms

By systematically synthesizing and testing a series of analogs, researchers can establish clear correlations between structural features and biological activity. For example, it might be found that a specific substituent on the quinoline ring enhances activity by forming a key hydrogen bond with the target protein. Similarly, the stereochemistry of the cyclohexanol's hydroxyl group might be discovered to be critical for proper orientation within the active site.

Table 1: Hypothetical SAR Data for Quinoline Ring Modifications

| Compound | R1 (Quinoline Position 7) | R2 (Quinoline Position 8) | Target Inhibition (IC₅₀, nM) |

| Parent | -H | -H | 150 |

| Analog 1 | -Cl | -H | 75 |

| Analog 2 | -OCH₃ | -H | 200 |

| Analog 3 | -H | -F | 120 |

This table is for illustrative purposes and does not represent actual experimental data.

Table 2: Hypothetical SAR Data for Cyclohexanol Moiety Modifications

| Compound | Hydroxyl Position | Stereochemistry | Target Inhibition (IC₅₀, nM) |

| Parent | 1 | (1s, 4s) | 150 |

| Analog 4 | 1 | (1r, 4r) | 300 |

| Analog 5 | 2 | (1s, 2r, 4s) | >1000 |

| Analog 6 | 1 (as -OCH₃) | (1s, 4s) | 500 |

This table is for illustrative purposes and does not represent actual experimental data.

Development of Lead Optimization Strategies Based on SAR Data

The process of lead optimization for derivatives of this compound is fundamentally guided by a systematic analysis of its structure-activity relationship (SAR). This involves dissecting the lead compound into its core structural components—the 5-aminoquinoline (B19350) scaffold, the C6-linked cyclohexyl ring, and the C4-hydroxyl group—to understand how modifications to each part influence biological activity. The primary goals of these optimization strategies are to enhance target potency and selectivity while improving crucial drug-like properties such as metabolic stability and solubility.

Analysis of the Core Scaffold and Key Moieties

The 5-aminoquinoline core is a recognized pharmacophore in medicinal chemistry, often responsible for critical binding interactions with biological targets, such as forming hydrogen bonds with the hinge region of a kinase active site. The placement of the substituent at the 6-position of the quinoline ring is a key design element, providing a vector for positioning the cyclohexanol moiety into a specific binding pocket. nih.gov

The 4-hydroxycyclohexyl group is pivotal to the SAR for this series, serving multiple functions. It provides a three-dimensional scaffold that can influence the orientation of the entire molecule within a binding site. The hydroxyl (-OH) group can act as a critical hydrogen bond donor or acceptor, significantly contributing to binding affinity. Furthermore, this group enhances the polarity of the molecule, which can favorably impact solubility.

Crucially, the cyclohexanol ring contains two stereocenters at the C-1 and C-4 positions. The relative orientation of the quinoline ring and the hydroxyl group (cis or trans) and the absolute configuration (R or S) at each center can dramatically affect how the molecule interacts with its chiral biological target, such as an enzyme or receptor. nih.govresearchgate.net It is well-established that different stereoisomers of a chiral drug can exhibit widely different pharmacological activities, metabolic profiles, and toxicities. nih.govmdpi.com

Stereochemical Optimization

A primary and critical lead optimization strategy is the systematic investigation of the stereochemistry of the 4-hydroxycyclohexyl moiety. The lead compound can exist as four distinct stereoisomers: (1R,4R)-trans, (1S,4S)-trans, (1R,4S)-cis, and (1S,4R)-cis. The synthesis and biological evaluation of each pure isomer are essential to identify the optimal configuration for target engagement. The three-dimensional arrangement dictated by the stereochemistry is paramount, as only one isomer may present the key functional groups—the quinoline nitrogen and the cyclohexanol hydroxyl—in the correct spatial orientation for optimal binding. nih.govmhmedical.com

For instance, a trans-isomer might position the quinoline and hydroxyl groups at opposite ends of the ring's conformation, allowing them to span a larger binding site, while a cis-isomer would hold them in closer proximity. The significant difference in potency often observed between stereoisomers underscores the importance of this exploration early in the optimization process.

Modification of the Cyclohexanol Moiety

Once the optimal stereoisomer is identified, further modifications focus on probing the interactions of the cyclohexanol group.

Hydroxyl Group Modification: Bioisosteric replacement of the hydroxyl group is a common strategy to fine-tune binding interactions and improve metabolic stability. ctppc.orgdrughunter.com Replacing the -OH with a fluoro (-F) group can maintain its ability to act as a hydrogen bond acceptor while removing the hydrogen bond donor capability and blocking potential sites of metabolic glucuronidation. An amino (-NH2) group can be explored to introduce a basic center and act as a hydrogen bond donor. ctppc.org

Ring System Bioisosteres: The cyclohexane ring itself can be replaced with other saturated cyclic systems to alter the molecule's shape, size, and physicochemical properties. Replacing the cyclohexane with a bicyclo[1.1.1]pentane, for example, can maintain a similar exit vector for the substituent while introducing more sp3 character and potentially improving properties like solubility and metabolic stability. enamine.net Other rings, such as cyclopentane or piperidine, could also be explored to understand the spatial tolerance of the binding pocket.

Exploration of the 5-Aminoquinoline Scaffold

Further enhancements can be achieved by modifying the quinoline core. While the 5-amino group and the 6-position linkage are critical, other positions on the quinoline ring can be substituted to probe for additional interactions or to modulate the electronic properties of the aromatic system. Based on established SAR principles for quinolines, introducing small, electron-withdrawing groups like chlorine or fluorine at the 7-position can sometimes enhance binding affinity. acs.orgacs.org

The following table presents hypothetical data for a series of derivatives to illustrate the application of these lead optimization strategies.

Table 1: Illustrative SAR Data for this compound Derivatives (Note: The data below is hypothetical and for illustrative purposes only to demonstrate SAR principles.)

| Compound ID | Modification | Stereochemistry | Hypothetical Potency (IC50, nM) | Rationale |

| Lead-01 | Parent Compound | Racemic mixture | 150 | Initial lead compound. |

| Opt-01 | Parent Compound | (1R,4R)-trans | 15 | Isolation of the most active stereoisomer reveals a significant potency gain. |

| Opt-02 | Parent Compound | (1S,4S)-trans | 250 | Demonstrates the importance of absolute configuration for activity. |

| Opt-03 | Parent Compound | (1R,4S)-cis | 800 | The cis-isomer is a poor fit for the target binding site. |

| Opt-04 | 4-OH replaced with 4-F | (1R,4R)-trans | 35 | Fluorine as a hydrogen bond acceptor maintains good, but reduced, potency. |

| Opt-05 | 4-OH replaced with 4-NH2 | (1R,4R)-trans | 20 | Amino group maintains hydrogen bond donor capacity and similar potency. |

| Opt-06 | 7-Chloro substitution on quinoline ring | (1R,4R)-trans | 5 | Addition of a chloro group likely engages a new hydrophobic pocket, boosting potency. |

| Opt-07 | Cyclohexane replaced with Bicyclo[1.1.1]pentane | (1R,4R)-trans analog | 45 | Bioisosteric replacement alters the core geometry, impacting potency but potentially improving ADME properties. |

Analytical and Bioanalytical Methodologies for Research on 4 5 Aminoquinolin 6 Yl Cyclohexan 1 Ol

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic methods are fundamental for separating 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol from starting materials, byproducts, and degradants, thereby enabling its purity assessment and isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally sensitive compounds like many quinoline (B57606) derivatives. pharmaguideline.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited, where a non-polar stationary phase is used with a polar mobile phase. sielc.com The separation mechanism relies on the differential partitioning of the analyte between the two phases. For this compound, the aromatic quinoline ring and the cyclohexanol (B46403) group will govern its retention characteristics. Purity is determined by detecting and quantifying any impurity peaks relative to the main compound peak. Preparative HPLC can be used for the isolation of the pure compound for use as a reference standard. sielc.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the target compound itself may have limited volatility due to its polar functional groups (-NH2, -OH), derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. GC analysis provides high resolution and is often used for detecting residual solvents and volatile impurities. mdpi.comresearchgate.net

Below is a table summarizing typical chromatographic conditions that could be adapted for the analysis of this compound, based on methodologies for related compounds.

| Technique | Column Example | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | C18 (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm) nih.gov | Gradient of Acetonitrile and Water with an acid modifier (e.g., formic or phosphoric acid) sielc.commdpi.com | UV-Vis/DAD (at ~230-240 nm), MS nih.gov | Purity assessment, impurity profiling, isolation sielc.comsynthinkchemicals.com |

| GC | Capillary column (e.g., DB-5MS) nist.gov | Inert carrier gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) mdpi.comresearchgate.net | Analysis of volatile impurities, purity assessment after derivatization |

Spectrophotometric and Spectrofluorometric Quantification Methods in Research Samples

Spectroscopic techniques offer rapid and sensitive methods for the quantification of this compound in various research samples.

Spectrophotometry , which measures the absorption of ultraviolet (UV) or visible light, is a straightforward method for quantification. The quinoline moiety of the compound contains a chromophore that absorbs UV light. A simple and rapid spectrophotometric method for assaying aminoquinolines involves their interaction with a π-electron acceptor, which forms a highly colored and stable radical anion that can be measured. tandfonline.com Beer's Law can be applied over a specific concentration range to determine the compound's concentration in a solution. tandfonline.com

Spectrofluorometry is an even more sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. The quinoline ring system is known to be fluorescent. This intrinsic fluorescence can be exploited for highly sensitive quantification, especially in complex biological matrices where background absorption might interfere with spectrophotometric measurements. The method involves exciting the sample at its maximum absorption wavelength and measuring the emitted light at a longer wavelength.

The table below outlines key parameters for these spectroscopic methods based on the analysis of similar aminoquinoline compounds.

| Method | Principle / Reagent | Wavelength (λmax) | Application |

| Spectrophotometry | UV absorbance of the quinoline ring system. | Typically in the UV range (e.g., ~340-350 nm for aminoquinolines) nih.gov | Quantification in pure solutions, reaction monitoring. |

| Spectrophotometry | Charge-transfer complex formation with an acceptor like 7,7,8,8-tetracyanoquinodimethane (TCNQ). tandfonline.com | Visible range, dependent on the complex formed. | Assay of aminoquinolines in various samples. tandfonline.com |

| Spectrofluorometry | Intrinsic fluorescence of the quinoline moiety. nih.gov | Excitation and emission wavelengths specific to the compound's structure and solvent. | Trace-level quantification in research and biological samples. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a powerful means for studying the redox properties of this compound. These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions of the analyte at an electrode surface.

The amino group and the quinoline ring system are electrochemically active. Techniques such as cyclic voltammetry (CV) can be used to investigate the oxidation and reduction potentials of the compound. mdpi.comnih.gov This information is valuable for understanding its electronic structure and potential involvement in redox processes. researchgate.net The presence of the electron-donating amino group is expected to influence the oxidation potential of the quinoline ring. nih.gov

Electrochemical detectors can also be coupled with HPLC to provide a highly sensitive and selective method for quantification, particularly for analytes that are easily oxidized or reduced. This approach can offer advantages over UV detection in complex matrices by minimizing interferences. nih.gov

Method Validation for Research-Grade Analytical Protocols

For any analytical method to be considered reliable for research, it must undergo a validation process to ensure it is suitable for its intended purpose. globalresearchonline.netdemarcheiso17025.com Method validation provides documented evidence that the protocol has an appropriate level of accuracy, precision, and linearity. researchgate.net For research-grade compounds, the validation process confirms the quality and consistency of analytical results. wjarr.com The key parameters for method validation are defined by guidelines from bodies like the International Council for Harmonisation (ICH). pharmaguideline.comnih.gov

The following table summarizes the essential parameters for the validation of analytical methods.

| Validation Parameter | Description | Typical Acceptance Criteria for Research-Grade Protocols |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). chromatographyonline.com | The method should be able to separate and resolve the main compound from all potential impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com | Correlation coefficient (r²) ≥ 0.99. demarcheiso17025.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com | Typically 80% to 120% of the target concentration for an assay. chemrj.org |

| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed using recovery studies on spiked samples. globalresearchonline.net | Percent recovery is typically expected to be within 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as Repeatability (intra-assay) and Intermediate Precision (inter-assay). pharmaguideline.com | Relative Standard Deviation (RSD) should typically be ≤ 2%. demarcheiso17025.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com | Signal-to-noise ratio of 10:1. |

Q & A

Basic: What are the key considerations for synthesizing 4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, often starting with functionalizing the quinoline core. Key steps include:

- Amination at the 5-position of quinoline : Use reductive amination or nucleophilic substitution with ammonia/amines under controlled pH (e.g., aqueous NH₃ at 60–80°C) .

- Cyclohexanol coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated quinoline derivatives and cyclohexanol-bearing boronic acids. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures (80–100°C) to enhance yield .

- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies for this compound?

Methodological Answer:

Contradictions may arise due to variability in assay conditions or compound stability. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and control for culture conditions (e.g., serum-free media, 37°C, 5% CO₂) .